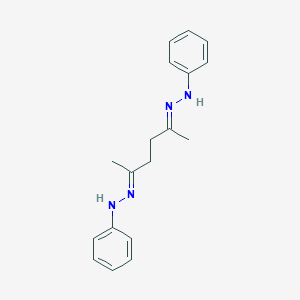
Acetonylacetone bis(phenylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonylacetone bis(phenylhydrazone) is a chemical compound with the molecular formula C18H22N4. It is derived from 2,5-Hexanedione, an aliphatic diketone, and phenylhydrazine. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetonylacetone bis(phenylhydrazone) typically involves the reaction of 2,5-Hexanedione with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
2,5-Hexanedione+2Phenylhydrazine→2,5-Hexanedione, bis(phenylhydrazone)+2H2O
Industrial Production Methods: While specific industrial production methods for Acetonylacetone bis(phenylhydrazone) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: Acetonylacetone bis(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the hydrazone groups into amines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce amines.
Scientific Research Applications
Acetonylacetone bis(phenylhydrazone) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes.
Industry: It may be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Acetonylacetone bis(phenylhydrazone) involves its interaction with specific molecular targets. The compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. These pyrroles can undergo oxidation, resulting in cross-linking and denaturation of proteins. This process can disrupt cellular functions and lead to various biological effects .
Comparison with Similar Compounds
2,5-Hexanedione: The parent compound, known for its neurotoxic effects.
Acetonyl acetone: Another diketone with similar chemical properties.
2,5-Dimethylfuran: A related compound used in the synthesis of 2,5-Hexanedione.
Uniqueness: Acetonylacetone bis(phenylhydrazone) is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and subsequent pyrrole formation sets it apart from other similar compounds.
Properties
CAS No. |
1095-15-4 |
|---|---|
Molecular Formula |
C18H22N4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[(E)-[(5E)-5-(phenylhydrazinylidene)hexan-2-ylidene]amino]aniline |
InChI |
InChI=1S/C18H22N4/c1-15(19-21-17-9-5-3-6-10-17)13-14-16(2)20-22-18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3/b19-15+,20-16+ |
InChI Key |
JRBMZQNRXCXAFK-MXWIWYRXSA-N |
SMILES |
CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/CC/C(=N/NC2=CC=CC=C2)/C |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C |
Synonyms |
2,5-hexanedione-bis(phenylhydrazone) acetonylacetone bis(phenylhydrazone) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


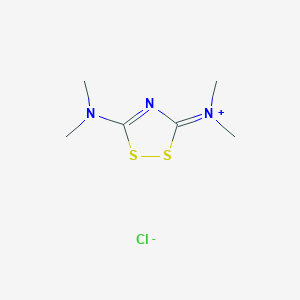
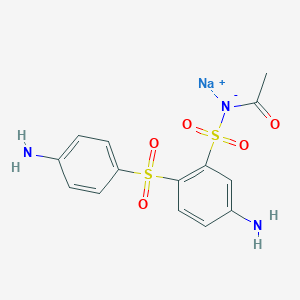
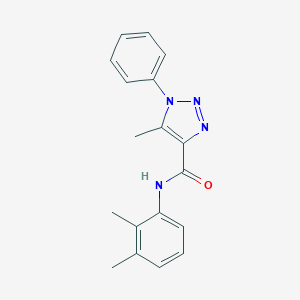
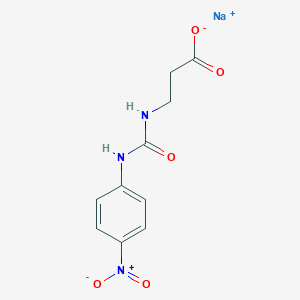
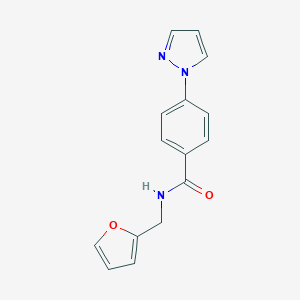

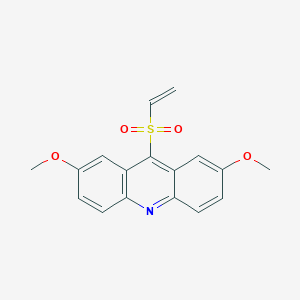
![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
